

Application Note: Comprehensive Structural Characterization of 4-Methoxybutyl Acetate using NMR Spectroscopy

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Compound of Interest

Compound Name: 4-Methoxybutyl Acetate

Cat. No.: B077706

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Abstract

This application note provides a detailed guide for the comprehensive structural characterization of **4-Methoxybutyl Acetate** using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require robust methods for molecular structure elucidation. This guide covers the entire workflow, from sample preparation and solvent selection to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Detailed protocols for ^1H , ^{13}C , COSY, HSQC, and HMBC experiments are provided, underpinned by the scientific rationale for each step to ensure data integrity and accurate structural assignment.

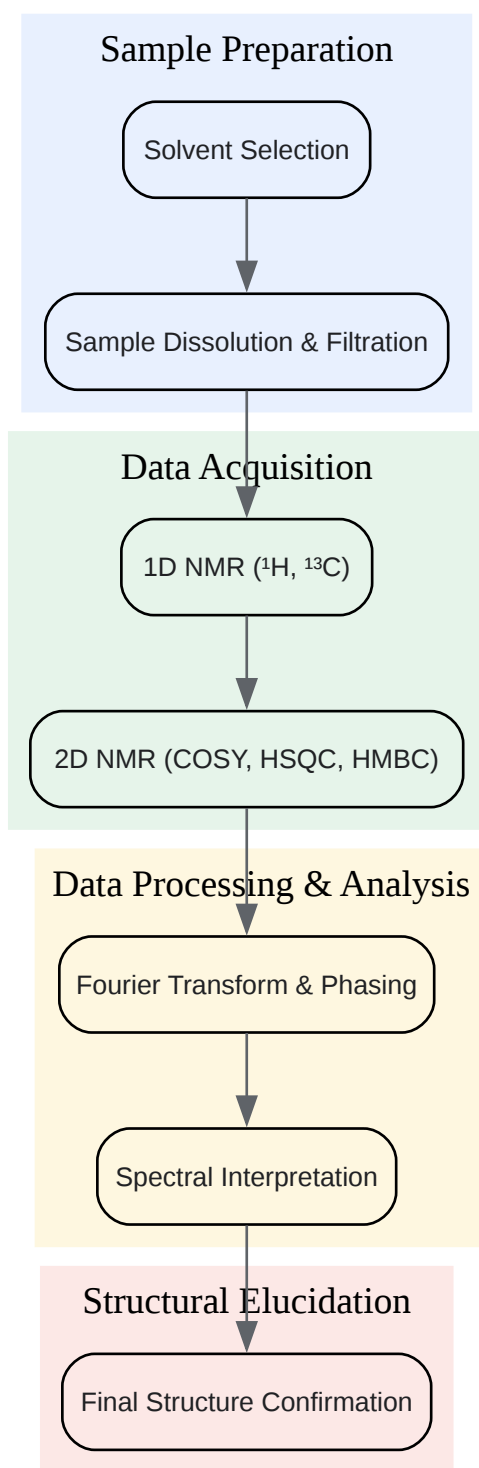
Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.^{[1][2]} In the pharmaceutical industry, NMR plays a critical role in various stages of drug discovery and development, from the characterization of novel chemical entities to quality control of active pharmaceutical ingredients (APIs).^{[1][3][4][5][6]} **4-Methoxybutyl Acetate**, a key intermediate and solvent in organic synthesis, requires precise structural verification to ensure purity and identity. This document outlines a systematic approach to its characterization using a suite of NMR experiments.

The core principle of NMR lies in the interaction of nuclear spins with an external magnetic field.^[1] By observing the resonance frequencies of atomic nuclei, typically ^1H and ^{13}C , detailed information about the chemical environment, connectivity, and spatial relationships within a molecule can be obtained.^{[7][8]} This guide will demonstrate how a combination of 1D and 2D NMR experiments provides a complete and confident structural elucidation of **4-Methoxybutyl Acetate**.

Experimental Workflow Overview

The successful characterization of **4-Methoxybutyl Acetate** by NMR spectroscopy follows a logical progression of steps, each critical for acquiring high-quality, interpretable data.



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Figure 1: General workflow for NMR-based structural elucidation.

Part 1: Sample Preparation and Solvent Selection

The quality of the final NMR spectrum is highly dependent on meticulous sample preparation.

[9] This involves selecting an appropriate deuterated solvent, ensuring the sample is free of particulate matter, and using the correct sample concentration.

Solvent Selection

The choice of a deuterated solvent is crucial for several reasons: it provides a lock signal for the spectrometer, minimizes solvent interference in ^1H NMR spectra, and must effectively dissolve the analyte.[10][11][12] For **4-Methoxybutyl Acetate**, a relatively nonpolar compound, Chloroform-d (CDCl_3) is an excellent first choice due to its broad solvency for organic molecules.[13][14]

Table 1: Properties of Common Deuterated Solvents

Solvent	¹ H Residual Peak (ppm)	¹³ C Signal (ppm)	Boiling Point (°C)	Key Characteristics
Chloroform-d (CDCl ₃)	7.26	77.16	61	Good for a wide range of organic compounds. [14]
Acetone-d ₆	2.05	29.84, 206.26	56	Aprotic and polar, good for many organic compounds. [14]
DMSO-d ₆	2.50	39.52	189	High boiling point, good for polar compounds. [12]
Benzene-d ₆	7.16	128.06	80	Can induce significant shifts (aromatic solvent-induced shifts).
Methanol-d ₄	3.31, 4.87 (OH)	49.05	65	Protic solvent, useful for polar compounds. [12]
Deuterium Oxide (D ₂ O)	~4.79	-	101	For water-soluble compounds. [12]

Protocol: Sample Preparation

- Weighing the Sample: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of **4-Methoxybutyl Acetate** for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[\[10\]](#)
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[\[10\]](#)[\[15\]](#)

- **Dissolution:** Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[\[9\]](#)
- **Filtration:** To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
- **Capping and Labeling:** Cap the NMR tube securely and label it clearly with the sample identity.

Part 2: NMR Data Acquisition

Data acquisition involves a series of 1D and 2D NMR experiments. The initial 1D spectra provide fundamental information, which is then expanded upon by the 2D correlation experiments for a complete structural assignment.

1D NMR Spectroscopy: ^1H and ^{13}C Spectra

- ^1H NMR: This is the starting point for most structural elucidations.[\[2\]](#) It provides information on the number of different types of protons, their chemical environments (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).
- ^{13}C NMR: This experiment identifies all unique carbon atoms in the molecule. It provides information about the chemical environment of each carbon.

Table 2: Predicted Chemical Shifts for **4-Methoxybutyl Acetate**

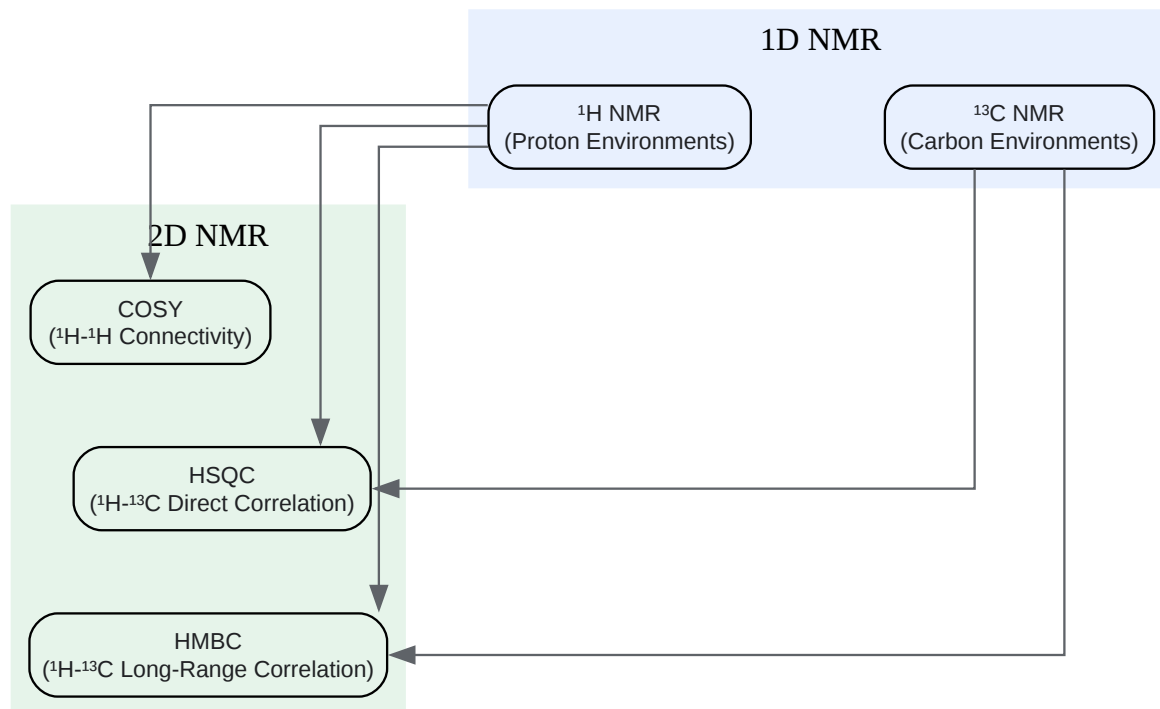
Position	Assignment	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)
1	$\text{CH}_3\text{-C=O}$	~2.05	~21.0
2	C=O	-	~171.0
3	O-CH_2	~4.06	~64.0
4	$\text{-CH}_2\text{-}$	~1.69	~26.0
5	$\text{-CH}_2\text{-}$	~1.60	~29.0
6	$\text{CH}_2\text{-O}$	~3.40	~72.0
7	O-CH_3	~3.34	~59.0

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and concentration.[\[16\]](#)

2D NMR Spectroscopy: COSY, HSQC, and HMBC

While 1D NMR provides a wealth of information, complex molecules often exhibit overlapping signals. 2D NMR experiments resolve these ambiguities by spreading the information across two frequency dimensions.[\[7\]](#)[\[8\]](#)[\[17\]](#)

- COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[\[18\]](#) Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ^1H - ^{13}C correlation).[\[18\]](#)[\[19\]](#) It is highly effective for assigning carbon signals based on their attached, and often more easily assigned, protons.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[\[18\]](#)[\[19\]](#) It is crucial for piecing together molecular fragments and assigning quaternary carbons (carbons with no attached protons).



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Figure 2: Relationship between key 1D and 2D NMR experiments.

Protocol: NMR Data Acquisition

The following are general parameters and may need to be optimized for the specific instrument and sample concentration.

- Instrument Setup: Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature.
- Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.

- Spectral Width: ~16 ppm.
- Acquisition Time: ~2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- ¹³C NMR Acquisition:
 - Pulse Program: Standard proton-decoupled experiment.
 - Spectral Width: ~240 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, depending on concentration.
- COSY Acquisition:
 - Pulse Program: Standard COSY experiment (e.g., cosygpppqf).
 - Acquire data in both dimensions with appropriate spectral widths.
- HSQC Acquisition:
 - Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
 - Set the ¹³C spectral width to cover the expected range of carbon signals.
- HMBC Acquisition:
 - Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
 - Optimize the long-range coupling delay for expected 2-3 bond couplings (typically ~8 Hz).

Part 3: Data Processing and Spectral Interpretation

Raw NMR data, known as the Free Induction Decay (FID), must be processed to generate the frequency-domain spectrum.^{[20][21]}

Protocol: Data Processing

- **Fourier Transformation:** Apply a Fourier transform to convert the time-domain FID into a frequency-domain spectrum.^{[20][22]}
- **Apodization (Window Function):** Multiply the FID by a window function (e.g., exponential or Gaussian) to improve the signal-to-noise ratio or resolution.^[22]
- **Phase Correction:** Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.^{[20][22]}
- **Baseline Correction:** Apply a baseline correction algorithm to produce a flat baseline.^[22]
- **Referencing:** Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Step-by-Step Spectral Interpretation of 4-Methoxybutyl Acetate

- ¹H NMR Analysis:
 - Signal at ~2.05 ppm: A sharp singlet integrating to 3H, characteristic of the acetyl methyl group (Position 1).
 - Signal at ~4.06 ppm: A triplet integrating to 2H, corresponding to the methylene group adjacent to the acetate oxygen (Position 3). The triplet multiplicity indicates coupling to the adjacent methylene group at Position 4.
 - Signal at ~3.40 ppm: A triplet integrating to 2H, assigned to the methylene group next to the methoxy oxygen (Position 6). The triplet multiplicity arises from coupling to the neighboring methylene group at Position 5.

- Signal at ~3.34 ppm: A singlet integrating to 3H, representing the methoxy group protons (Position 7).
- Signals around ~1.6-1.7 ppm: Two overlapping multiplets, each integrating to 2H, corresponding to the central methylene groups (Positions 4 and 5).
- COSY Analysis:
 - A cross-peak will be observed between the triplet at ~4.06 ppm (H3) and the multiplet at ~1.69 ppm (H4).
 - A cross-peak will connect the multiplet at ~1.69 ppm (H4) to the multiplet at ~1.60 ppm (H5).
 - A cross-peak will be present between the multiplet at ~1.60 ppm (H5) and the triplet at ~3.40 ppm (H6).
 - This confirms the -CH₂-CH₂-CH₂-CH₂- spin system.
- HSQC Analysis:
 - Correlate each proton signal to its directly attached carbon, confirming the assignments made in the ¹³C spectrum. For example, the proton signal at ~4.06 ppm (H3) will show a cross-peak to the carbon signal at ~64.0 ppm (C3).
- HMBC Analysis:
 - The acetyl protons (H1, ~2.05 ppm) will show a correlation to the carbonyl carbon (C2, ~171.0 ppm) and the adjacent methylene carbon (C3, ~64.0 ppm).
 - The methoxy protons (H7, ~3.34 ppm) will show a correlation to the adjacent methylene carbon (C6, ~72.0 ppm).
 - These long-range correlations definitively link the acetate and methoxybutyl fragments, confirming the overall structure.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural characterization of **4-Methoxybutyl Acetate**. By following the detailed protocols for sample preparation, data acquisition, and systematic spectral interpretation outlined in this application note, researchers can achieve unambiguous structural elucidation. This rigorous approach is fundamental to ensuring the identity and purity of chemical compounds in research and is a critical component of quality control in the pharmaceutical industry.^{[1][6]}

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